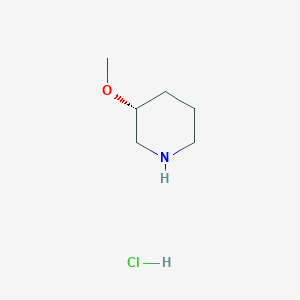

(R)-3-Methoxypiperidine hydrochloride

説明

(R)-3-Methoxypiperidine hydrochloride (CAS: 688809-94-1) is a chiral piperidine derivative with a methoxy group at the 3-position of the piperidine ring. Its molecular formula is C₆H₁₄ClNO (MW: 151.63 g/mol), and it is synthesized as a high-purity compound (≥95%) for use in pharmaceutical intermediates, organic synthesis, and catalyst preparation . Key physicochemical properties include:

- Melting Point: 108–112°C

- Boiling Point: 189.9°C (at 760 mmHg)

- Density: 0.879 g/cm³

- Solubility: Freely soluble in polar solvents like water and ethanol .

The (R)-enantiomer is distinct from its (S)-counterpart (CAS: 793667-32-0), with enantiomeric purity critical for stereoselective reactions in drug development .

特性

IUPAC Name |

(3R)-3-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDHBSVIQRILE-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-95-2 | |

| Record name | Piperidine, 3-methoxy-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688809-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrogenation of Pyridine Derivatives

A common route to (R)-3-methoxypiperidine involves the stereoselective hydrogenation of substituted pyridines. This method often uses palladium or rhodium catalysts under carefully controlled conditions to reduce the pyridine ring to the piperidine while maintaining stereochemical integrity at the 3-position.

Grygorenko et al. demonstrated a one-step hydrogenation process combining metalation removal, dehydroxylation, and pyridine reduction using palladium or rhodium catalysts. The choice of acid additive (triethylamine vs. hydrochloric acid) influences the retention of hydroxyl groups and yield. Rhodium catalysts offer milder conditions and shorter reaction times but may cause hydrodefluorination in fluorinated substrates.

Usuki et al. employed one-pot sequential Suzuki–Miyaura coupling followed by hydrogenation under mild conditions, emphasizing substrate concentration's role in hydrogenation efficiency. This method facilitates chemoselective functionalization and is applicable to alkoxy-piperidine derivatives, relevant for (R)-3-methoxypiperidine synthesis.

Intramolecular Aza-Michael Reactions (IMAMR)

IMAMR is an efficient strategy to construct enantiomerically enriched piperidines by activating double bonds in precursors.

Pozo et al. developed organocatalytic IMAMR protocols using quinoline catalysts with trifluoroacetic acid to yield 2,5- and 2,6-disubstituted piperidines with good yields and enantioselectivity. Catalyst ratios critically affect product isomerization.

Large-scale synthesis of 2,6-trans-piperidines using TBAF or cesium carbonate bases was reported by Bhattacharjee et al., with cesium carbonate yielding up to 85% with high trans/cis selectivity. Carbene-catalyzed IMAMR also showed improved yields and enantioselectivity.

Formation of Hydrochloride Salt

Conversion of the free base (R)-3-methoxypiperidine to its hydrochloride salt is typically achieved by bubbling hydrogen chloride gas or adding hydrochloric acid solutions under controlled temperature conditions.

A detailed experimental procedure involves bubbling hydrogen chloride gas through an ice-cooled dichloromethane solution of (R)-3-methoxypiperidine, followed by warming to room temperature and stirring for 48 hours. The product is isolated by concentration, ether trituration, filtration, and drying under vacuum, yielding crystalline hydrochloride salt.

Alternatively, hydrochloric acid in 1,4-dioxane can be added dropwise to a cooled solution of the free base, followed by warming and stirring for several hours. The mixture is concentrated and triturated with ether to isolate the hydrochloride as a brown oil or solid depending on conditions.

| Preparation Step | Conditions | Yield/Notes |

|---|---|---|

| Hydrogen chloride gas in DCM | 0–20 °C, 48 h stirring | Crystalline hydrochloride salt; high purity |

| HCl in 1,4-dioxane | 0–20 °C, 4–16 h stirring | Brown oil or solid; requires ether trituration |

| One-pot hydrogenation (Pd/Rh) | Mild conditions, acid additive (Et3N or HCl) | High selectivity, broad substrate scope |

| IMAMR organocatalysis | Room temperature, catalyst ratio critical | Good yield and enantioselectivity |

The palladium and rhodium-catalyzed hydrogenation methods provide efficient routes to (R)-3-methoxypiperidine, with rhodium catalysts offering milder conditions but potential side reactions in fluorinated substrates.

Organocatalytic IMAMR approaches allow stereoselective synthesis with good control over substitution patterns, suitable for scale-up with bases like cesium carbonate or TBAF.

Hydrochloride salt formation is a straightforward process but requires careful temperature control and solvent choice to optimize yield and purity.

The choice of solvent (dichloromethane vs. 1,4-dioxane) and acid concentration affects the physical form and isolation efficiency of the hydrochloride salt.

| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd or Rh catalysts, H2, acid | Mild temp, 1–48 h | High selectivity, one-pot possible | Acid sensitivity, side reactions |

| Intramolecular Aza-Michael | Organocatalysts (quinoline, NHC) | Room temp, catalyst ratio control | Enantioselective, scalable | Requires specific substrates |

| Hydrochloride Salt Formation | HCl gas or HCl in dioxane | 0–20 °C, several hours | Simple, high purity salt | Long reaction times, solvent handling |

The preparation of (R)-3-methoxypiperidine hydrochloride is well-established through catalytic hydrogenation of pyridine precursors and organocatalytic aza-Michael reactions, followed by hydrochloride salt formation. Each method offers distinct advantages in terms of selectivity, yield, and scalability. The hydrogen chloride salt formation is a critical final step that stabilizes the compound for storage and use. Optimization of reaction conditions such as catalyst choice, acid additives, solvent, and temperature is essential for maximizing yield and purity.

化学反応の分析

Types of Reactions: ®-3-Methoxypiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

科学的研究の応用

Pharmaceutical Applications

(R)-3-Methoxypiperidine hydrochloride is primarily researched for its potential applications in drug development:

- Neurological Disorders: It has shown promise as a candidate for treating conditions such as schizophrenia and Alzheimer's disease. Studies indicate that it may enhance cognitive function and reduce drug-seeking behavior in animal models .

- Antidepressant Activity: Research suggests that this compound may interact with neurotransmitter systems, potentially offering antidepressant effects .

Table 1: Summary of Pharmaceutical Applications

Role in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of chiral compounds. Its ability to act as a chiral auxiliary facilitates the asymmetric synthesis of various molecules, enhancing the production of enantiomerically pure substances.

Table 2: Comparison of Chiral Auxiliaries

Case Studies

Case Study 1: Treatment of Alzheimer’s Disease

A study investigated the effects of this compound on cognitive impairment in animal models. The results demonstrated significant improvements in memory retention and learning capabilities, suggesting its potential as a therapeutic agent for Alzheimer’s disease.

Case Study 2: Synthesis of Chiral Compounds

In another study, this compound was utilized as a chiral auxiliary in the synthesis of various pharmaceutical intermediates. The process yielded high enantiomeric excess, underscoring its utility in producing chiral drugs efficiently .

作用機序

The mechanism of action of ®-3-Methoxypiperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Structural and Functional Group Variations

The table below compares (R)-3-Methoxypiperidine hydrochloride with structurally related piperidine-based compounds:

Key Observations :

- Substituent Position : The 3-methoxy group in this compound contrasts with 4-methoxy (CAS: 5382-16-1), altering electronic effects and steric hindrance. The 4-methoxy isomer may exhibit different reactivity in nucleophilic substitutions .

- Pharmacological Activity: Meperidine’s methyl and phenyl groups confer opioid activity, whereas (R)-3-Methoxypiperidine is non-narcotic and used as a synthetic intermediate .

生物活性

(R)-3-Methoxypiperidine hydrochloride is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics and biological interactions. This article presents a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is derived from the piperidine family, characterized by a six-membered saturated ring containing one nitrogen atom. The presence of a methoxy group at the third carbon position enhances its solubility and may influence its interaction with biological targets. The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating central nervous system disorders.

The biological activity of this compound primarily involves its role as a ligand for specific neurotransmitter receptors. Research indicates that it may modulate the activity of dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The compound's ability to act on other neurotransmitter systems suggests a broader therapeutic potential.

Interaction Studies

Initial studies have focused on the binding affinity of this compound to various receptors:

- Dopamine Receptors : Preliminary data indicate potential modulation effects on dopamine receptor subtypes, which could lead to novel therapeutic strategies for dopamine-related conditions.

- Muscarinic Acetylcholine Receptors : Similar piperidine derivatives have shown activity at these receptors, indicating that this compound may also interact with cholinergic signaling pathways .

Neuroprotective Effects

Recent investigations into related compounds suggest that this compound could exhibit neuroprotective properties. For instance, studies on amide conjugates derived from piperidine structures have demonstrated significant protective effects against oxidative stress in retinal cells, highlighting the potential for similar outcomes with this compound .

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

- Dopamine Modulation : A study investigating the pharmacodynamics of related compounds found that modifications to the piperidine ring significantly affected receptor binding and subsequent biological responses. This underscores the importance of structural variations in developing effective therapeutics targeting CNS disorders.

- Neuroprotection : In vivo studies using related piperidine derivatives demonstrated protective effects against induced retinal damage, suggesting that this compound could be beneficial in similar contexts .

Research Findings Summary

Q & A

Q. What are the recommended storage conditions and handling protocols for (R)-3-Methoxypiperidine hydrochloride to ensure stability and safety?

- Methodological Answer : Store the compound in a dry environment at 2–8°C to prevent decomposition . Use inert, airtight containers to avoid moisture absorption. Handling requires PPE: nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised to minimize inhalation of aerosols or dust . For spill management, avoid water flow to drains; collect residues using absorbent materials and dispose via licensed waste services .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric purity . Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) validate molecular structure and detect impurities. Comparative analysis against certified reference materials (CRMs) ensures accuracy . For example, ¹H NMR in D₂O should show distinct methoxy (~δ 3.3 ppm) and piperidine proton signals (~δ 1.5–3.0 ppm).

Q. How should researchers mitigate risks associated with limited toxicological data for this compound?

- Methodological Answer : Adopt the Precautionary Principle :

- Conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to preliminarily assess acute toxicity .

- Use secondary containment for all experiments and implement fume hoods for aerosol control .

- Reference structurally similar compounds (e.g., piperidine derivatives in ) to infer potential hazards until compound-specific data are available.

Advanced Research Questions

Q. What experimental strategies ensure enantiomeric purity during the synthesis of this compound?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed methoxylation) or kinetic resolution using enantioselective enzymes . Post-synthesis, validate purity via polarimetry (specific rotation) and chiral HPLC (e.g., Daicel Chiralpak® columns). For example, a retention time discrepancy >2 minutes between (R)- and (S)-enantiomers indicates high resolution .

Q. How can researchers resolve contradictions in stability data under varying solvent conditions?

- Methodological Answer : Perform accelerated stability studies across solvents (e.g., DMSO, water, ethanol) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. Example findings:

| Solvent | Degradation Rate (25°C) | Major Degradants (LC-MS) |

|---|---|---|

| Water | <5% over 30 days | None detected |

| DMSO | 12% over 30 days | Oxidized piperidine |

| Ethanol | 8% over 30 days | N-demethylated derivative |

Data synthesized from . Use argon-purged vials for oxygen-sensitive solvents.

Q. What mechanistic approaches are suitable for studying the compound’s metabolic pathways?

- Methodological Answer :

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy group) to track metabolic fate via LC-MS/MS .

- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) .

- In vivo studies : Administer the compound to rodent models and analyze plasma/urine metabolites using high-resolution mass spectrometry (HRMS) .

Q. How can researchers address the lack of ecotoxicological data for environmental risk assessment?

- Methodological Answer : Apply read-across methodologies per OECD guidelines:

- Compare to structurally related compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ) with available ecotoxicity data.

- Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algae growth inhibition assays (72-hour EC₅₀) .

- Model bioaccumulation potential using logP values (estimated via ChemAxon): A logP >3 suggests high lipid affinity and potential biomagnification .

Data Contradiction Analysis

Q. How should discrepancies between predicted and observed reactivity in synthetic pathways be investigated?

- Methodological Answer :

- Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to exclude environmental variables .

- Use in situ IR spectroscopy to monitor intermediate formation (e.g., iminium ions in piperidine synthesis) .

- Cross-validate with DFT calculations (Gaussian 16) to identify energetically favorable pathways vs. experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。